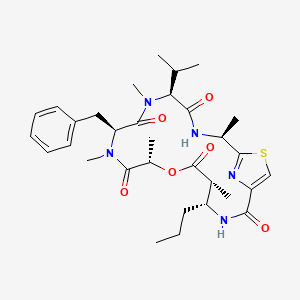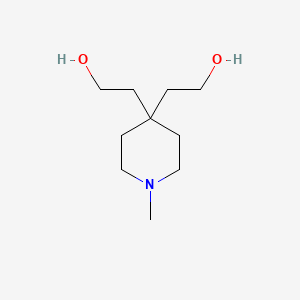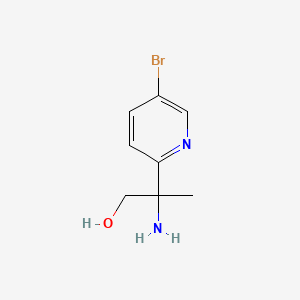
2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol typically involves the bromination of 2-aminopyridine followed by the introduction of a propanol group. One common method involves the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent to yield 2-amino-5-bromopyridine. This intermediate is then reacted with a propanol derivative under controlled conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyridine: Lacks the propanol group, making it less versatile in certain reactions.
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide: Contains an additional bromine atom, which can alter its reactivity and applications.
Uniqueness
2-Amino-2-(5-bromopyridin-2-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C8H11BrN2O |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-amino-2-(5-bromopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11BrN2O/c1-8(10,5-12)7-3-2-6(9)4-11-7/h2-4,12H,5,10H2,1H3 |
Clé InChI |
XNBQHWRFTQLLAM-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=NC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
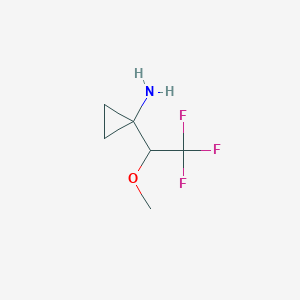
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
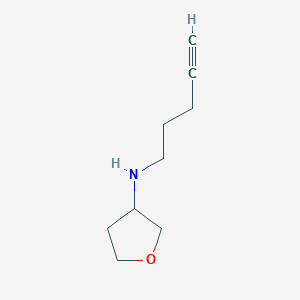
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
